

JTE-013: An In-depth Technical Guide for Researchers

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This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of JTE-013, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2). This document is intended for researchers, scientists, and drug development professionals working in areas such as signal transduction, inflammation, and oncology.

Chemical Structure and Properties

JTE-013 is a small molecule inhibitor with the IUPAC name N-(2,6-dichloro-4-pyridinyl)-2-[1,3-dimethyl-4-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-hydrazinecarboxamide.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identification



Identifier	Value
IUPAC Name	N-(2,6-dichloro-4-pyridinyl)-2-[1,3-dimethyl-4-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-hydrazinecarboxamide[1]
CAS Number	383150-41-2[1]
Molecular Formula	C17H19Cl2N7O[1]
SMILES	O=C(NNc1cc(C(C)C)c2c(C)nn(C)c2n1)Nc1cc(Cl)nc(Cl)c1[1]
InChI	InChI=1S/C17H19CI2N7O/c1-8(2)11-7-14(22- 16-15(11)9(3)25-26(16)4)23-24-17(27)20-10-5- 12(18)21-13(19)6-10/h5-8H,1-4H3,(H,22,23) (H2,20,21,24,27)[1]

Physicochemical Properties

Property	Value
Molecular Weight	408.29 g/mol [2]
Appearance	White to off-white solid[3]
Purity	≥98% (HPLC)[2]
Solubility	DMSO: 100 mM, Ethanol: 100 mM
Storage	Store at +4°C[2]

Pharmacological Properties

JTE-013 is a highly selective antagonist of the S1P2 receptor. Its primary mechanism of action is the inhibition of sphingosine-1-phosphate (S1P) binding to S1P2.

Receptor Binding Affinity and Selectivity

JTE-013 exhibits high affinity for the human S1P2 receptor, with significantly lower affinity for other S1P receptor subtypes, demonstrating its selectivity.



Receptor Subtype	IC50 (nM)
Human S1P ₂	17.6[2]
Rat S1P ₂	22
Human S1P ₄	237[4]
Human S1P1	>10,000[4]
Human S1P₃	>10,000 (4.2% inhibition at 10 μM)[2]

Off-Target Effects

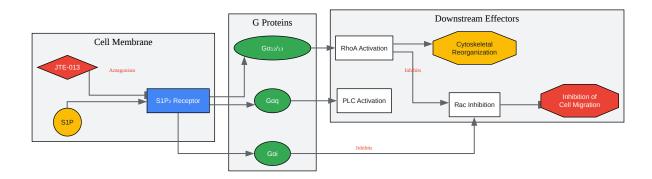
Recent studies have indicated that at higher concentrations (in the micromolar range), JTE-013 can exhibit off-target effects on other components of sphingolipid metabolism.

Enzyme	IC ₅₀ (μM)
Sphingosine Kinase 2 (SK2)	4.3[5]
Dihydroceramide Desaturase 1 (Des1)	16.8[4]
Sphingosine Kinase 1 (SK1)	25.1[5]

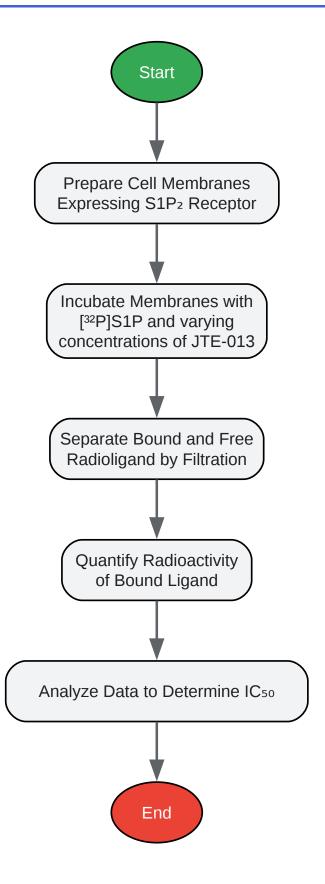
Signaling Pathways

JTE-013 exerts its biological effects by blocking the downstream signaling cascades initiated by S1P binding to the S1P2 receptor. The S1P2 receptor is known to couple to several G proteins, including $G\alpha12/13$, $G\alphaq$, and $G\alpha$, leading to the modulation of various cellular processes.









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References

- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory and Stimulatory Regulation of Rac and Cell Motility by the G12/13-Rho and Gi Pathways Integrated Downstream of a Single G Protein-Coupled Sphingosine-1-Phosphate Receptor Isoform PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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